Lipophilicity (XLogP3) Comparison with the 4-Chloro and 4-Bromo Analogs
The 4-CF₃ derivative (target compound) exhibits an XLogP3 of 1.9, which is 0.4 log units lower than the 4-chloro analog (XLogP3 2.3) and 0.7 log units lower than the 4-bromo analog (XLogP3 2.6) [1][2]. This places the target compound closer to the optimal lipophilicity range (XLogP3 1–3) for oral drug candidates, potentially offering a superior balance between permeability and metabolic stability.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.9 |
| Comparator Or Baseline | 4-Chloro analog (XLogP3 2.3); 4-Bromo analog (XLogP3 2.6) |
| Quantified Difference | Target is 0.4 log units lower than 4-Cl analog; 0.7 log units lower than 4-Br analog |
| Conditions | Computed using XLogP3 algorithm (PubChem) |
Why This Matters
A lower XLogP3 within the 1–3 range correlates with reduced off-target pharmacology and improved developability, making this compound a more attractive starting point for lead optimization than the halogenated analogs.
- [1] PubChem. N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-4-(trifluoromethyl)benzamide. PubChem CID 71810090. https://pubchem.ncbi.nlm.nih.gov/compound/1797086-23-7 View Source
- [2] PubChem. XLogP3 data for 4-chloro and 4-bromo 1-(oxolan-3-yl)-1H-pyrazol-4-yl benzamide analogs. Accessed via PubChem. View Source
